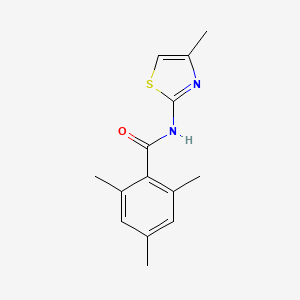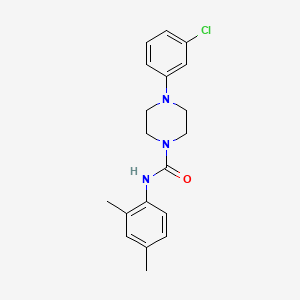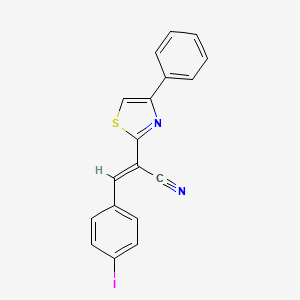
2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide, also known as TMTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. TMTB is a thiazole derivative that has been found to exhibit a variety of biochemical and physiological effects, making it a promising compound for use in a range of laboratory experiments. In
科学研究应用
2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been studied for its potential applications in a range of scientific research fields, including neuroscience, toxicology, and pharmacology. In neuroscience, 2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been used as a tool to study the effects of stress on the brain. It has been found that exposure to 2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide can cause changes in the behavior and physiology of rodents, which can be used to study the mechanisms of stress-induced behavior. In toxicology, 2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been used as a model compound to study the toxicity of other thiazole derivatives. In pharmacology, 2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been studied for its potential therapeutic applications, including its ability to inhibit the growth of cancer cells.
作用机制
The exact mechanism of action of 2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide is not fully understood, but it is thought to act by modulating the activity of certain neurotransmitters in the brain. 2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been found to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its effects on behavior and physiology.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been found to exhibit a range of biochemical and physiological effects, including changes in behavior, hormone levels, and immune function. In rodents, exposure to 2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been found to cause anxiety-like behavior, as well as changes in the levels of stress hormones such as corticosterone. 2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has also been found to modulate the activity of immune cells, suggesting that it may have potential applications in immunology research.
实验室实验的优点和局限性
One of the main advantages of using 2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide in lab experiments is its ability to induce stress-like behavior in rodents, which can be used to study the mechanisms of stress-induced behavior. However, one limitation of using 2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide is that its effects may be influenced by factors such as age, sex, and strain of the animal used, which can make it difficult to compare results across studies.
未来方向
There are several future directions for research on 2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide. One area of interest is its potential therapeutic applications, particularly in the treatment of cancer. 2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been found to inhibit the growth of cancer cells, and further research is needed to determine its potential as a cancer therapy. Another area of interest is the mechanisms underlying its effects on behavior and physiology, particularly in the context of stress. Finally, further research is needed to determine the optimal dose and duration of exposure to 2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide in lab experiments, in order to ensure consistent and reliable results.
合成方法
2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide can be synthesized by reacting 2,4,6-trimethylbenzoyl chloride with 4-methyl-2-thiazolamine in the presence of a base such as triethylamine. The reaction yields 2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide as a white crystalline solid with a melting point of 139-141°C.
属性
IUPAC Name |
2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-8-5-9(2)12(10(3)6-8)13(17)16-14-15-11(4)7-18-14/h5-7H,1-4H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLVECWKHRDKNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=NC(=CS2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-amino-N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}cyclobutanecarboxamide hydrochloride](/img/structure/B5494611.png)
![2-(2-hydroxyethyl)-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride](/img/structure/B5494638.png)

![N-(2-chloro-4-methylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5494651.png)
![1-(3-{[3-(azonan-1-ylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5494652.png)
![(2S)-2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-4-methyl-1-pentanol](/img/structure/B5494658.png)
![1-{[1'-(cyclopropylcarbonyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5494659.png)
![N-methyl-2-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ylamino)ethanesulfonamide dihydrochloride](/img/structure/B5494664.png)
![5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5494687.png)


![7-[2-(4-fluorophenoxy)ethyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5494699.png)

